(3-Phenylpropyl)urea: A Comprehensive Guide to Molecular Weight and Exact Mass Determination via High-Resolution Mass Spectrometry
(3-Phenylpropyl)urea: A Comprehensive Guide to Molecular Weight and Exact Mass Determination via High-Resolution Mass Spectrometry
Executive Summary
In modern drug development and synthetic chemistry, the precise characterization of molecular entities is non-negotiable. For (3-Phenylpropyl)urea , a versatile pharmacophore and synthetic intermediate, distinguishing between its average molecular weight and monoisotopic exact mass is critical for downstream analytical validation. This whitepaper provides an in-depth, self-validating framework for calculating these values and verifying them experimentally using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Chemical Profiling & Structural Significance
(3-Phenylpropyl)urea (PubChem CID: 212818)[1] is characterized by a lipophilic phenyl ring tethered via a three-carbon aliphatic linker to a polar, hydrogen-bonding urea moiety.
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Molecular Formula: C10H14N2O
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Application: It is frequently utilized as a building block in medicinal chemistry, particularly in the design of soluble epoxide hydrolase (sEH) inhibitors and neuroactive therapeutics[2].
The structural dichotomy of this molecule—a non-polar aromatic tail and a highly polar urea head—dictates its behavior in chromatographic separation and electrospray ionization (ESI).
Theoretical Mass Calculations: Causality and Derivation
A fundamental source of error in mass spectrometry workflows is the conflation of Average Molecular Weight (MW) with Monoisotopic Exact Mass .
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Causality for MW: Used exclusively for bulk stoichiometric calculations (e.g., weighing reagents). It accounts for the natural terrestrial abundance of all isotopes[3].
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Causality for Exact Mass: Used exclusively for HRMS structural elucidation. It is calculated using only the mass of the most abundant, lowest-energy isotope for each element (e.g., 12C , 1H , 14N , 16O ).
According to the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[4], the theoretical values for C10H14N2O are derived as follows:
Table 1: Elemental Composition and Mass Contributions
| Element | Count | Monoisotopic Mass (Da) | Total Exact Mass (Da) | Standard Atomic Wt ( g/mol ) | Total MW ( g/mol ) |
| Carbon (C) | 10 | 12.000000 | 120.000000 | 12.011 | 120.110 |
| Hydrogen (H) | 14 | 1.007825 | 14.109550 | 1.008 | 14.112 |
| Nitrogen (N) | 2 | 14.003074 | 28.006148 | 14.007 | 28.014 |
| Oxygen (O) | 1 | 15.994915 | 15.994915 | 15.999 | 15.999 |
| Total | 178.110613 Da | 178.235 g/mol |
For positive electrospray ionization (ESI+), the molecule readily accepts a proton ( H+ ) due to the basic nitrogen atoms in the urea group. Adding the exact mass of a proton (1.007276 Da) yields the theoretical precursor ion target: [M+H]+=179.117889 Da
Experimental Workflow: High-Resolution Mass Spectrometry (HRMS)
To empirically validate the synthesis of (3-Phenylpropyl)urea, an Orbitrap or Time-of-Flight (TOF) mass analyzer is required. Low-resolution quadrupole systems cannot differentiate between our target and isobaric interferences[5].
Step-by-Step Methodology
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using an aqueous solution of 0.1% Formic Acid.
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Causality: Formic acid lowers the pH, ensuring the urea nitrogen is fully protonated prior to aerosolization, maximizing ionization efficiency and preventing signal suppression.
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Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (50 × 2.1 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile.
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Causality: LC separation prior to MS removes residual salts and synthetic byproducts that cause space-charge effects in the Orbitrap analyzer[6].
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MS Acquisition: Operate the Orbitrap in ESI(+) mode with a resolving power of R>120,000 at m/z 200.
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Causality: High resolving power ensures that the mass error remains below the critical threshold of 3 ppm, which is the gold standard for small molecule identification[7].
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Fig 1. Step-by-step LC-HRMS workflow for (3-Phenylpropyl)urea exact mass determination.
Data Processing and Self-Validating System
A robust analytical protocol must be self-validating. Relying solely on a matching m/z value is a critical failure point in untargeted screening. The system must cross-examine orthogonal data points to confirm the molecular formula.
The Validation Logic
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Mass Error Calculation: The deviation between the experimental mass and the theoretical exact mass must be calculated.
Δppm=(179.117889m/zexp−179.117889)×106A result >3 ppm triggers an automatic rejection or recalibration[7].
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Isotopic Pattern Fidelity: The natural abundance of 13C is ~1.1%. Because (3-Phenylpropyl)urea contains 10 carbon atoms, the A+1 isotopic peak ( m/z 180.1212) must possess approximately 11% of the relative intensity of the monoisotopic A0 peak. If the mass error is < 3 ppm, but the A+1 peak intensity is 25%, the system flags a co-eluting isobaric interference, preventing a false positive.
Fig 2. Self-validating logical decision tree for HRMS data processing.
Conclusion
The accurate determination of (3-Phenylpropyl)urea's molecular weight (178.235 g/mol ) and exact mass (178.1106 Da) requires strict adherence to theoretical isotopic principles and high-resolution instrumentation. By coupling ESI-Orbitrap MS with a self-validating data processing logic that scrutinizes both sub-ppm mass accuracy and isotopic distribution, researchers can guarantee the structural integrity of this compound in complex biological or synthetic matrices.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 212818, 3-phenylpropylurea." PubChem. Available at:[Link]
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IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). "Standard Atomic Weights." CIAAW. Available at:[Link]
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Löffler, P., et al. "Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2025. Available at:[Link]
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- 4. iupac.org [iupac.org]
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